

VUF10497: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent dual-action ligand targeting the histamine H4 receptor (H4R) as an inverse agonist and also exhibiting affinity for the histamine H1 receptor (H1R). Its discovery through a scaffold hopping approach has positioned it as a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammatory responses. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of **VUF10497**, including detailed experimental protocols and a summary of its quantitative data.

Discovery

VUF10497 was discovered as part of a medicinal chemistry effort to identify novel histamine H4 receptor ligands by evolving a series of quinoxaline-containing fragments.[1][2] Scientists employed a scaffold hopping strategy, replacing the quinoxaline core with a quinazoline moiety, guided by in silico pharmacophore modeling. This led to the synthesis and identification of a series of quinazoline-containing compounds, including **VUF10497**, which demonstrated high affinity for the human H4 receptor.[1][2]

The chemical name for **VUF10497** is 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, and its Chemical Abstracts Service (CAS) number is 1080623-12-6.[3]



Synthesis

The synthesis of **VUF10497** is a multi-step process starting from commercially available materials. The following protocol is based on the procedures outlined in the discovery publication.

Experimental Protocol: Synthesis of VUF10497

Step 1: Synthesis of 2,4,6-trichloroquinazoline

- Materials: 5-chloro-2-aminobenzoic acid, thionyl chloride, phosphorus pentachloride.
- Procedure: A mixture of 5-chloro-2-aminobenzoic acid, thionyl chloride, and a catalytic
 amount of dimethylformamide is heated at reflux. After cooling, phosphorus pentachloride is
 added, and the mixture is heated again. The resulting solid is then isolated.

Step 2: Synthesis of 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one

- Materials: 2,4,6-trichloroquinazoline, 1-methylpiperazine.
- Procedure: To a solution of 2,4,6-trichloroquinazoline in a suitable solvent (e.g., dichloromethane), 1-methylpiperazine is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the product is isolated and purified.

Step 3: Synthesis of 4,6-dichloro-2-(4-methylpiperazin-1-yl)quinazoline

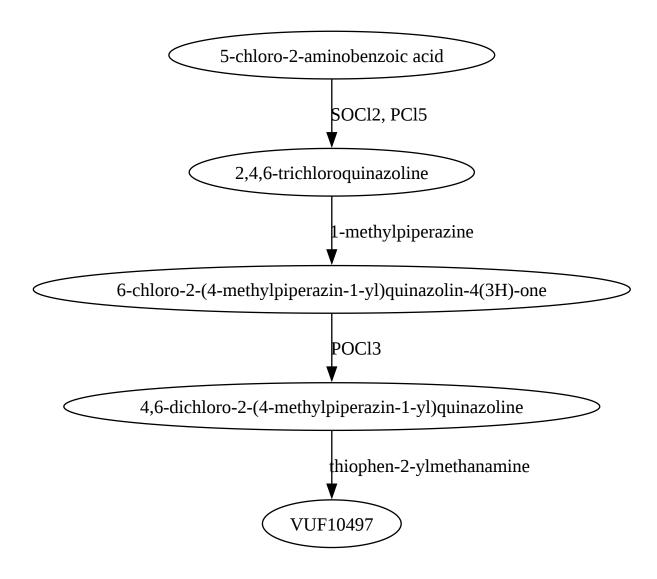
- Materials: 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one, phosphoryl chloride.
- Procedure: The product from Step 2 is treated with phosphoryl chloride at reflux. After the
 reaction is complete, the excess phosphoryl chloride is removed under reduced pressure,
 and the crude product is purified.

Step 4: Synthesis of **VUF10497** (6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

• Materials: 4,6-dichloro-2-(4-methylpiperazin-1-yl)quinazoline, thiophen-2-ylmethanamine.



Procedure: The chlorinated intermediate from Step 3 is reacted with thiophen-2ylmethanamine in a suitable solvent, often in the presence of a base (e.g., triethylamine or
diisopropylethylamine), at an elevated temperature. The final product, VUF10497, is then
purified by chromatography.



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Caption: **VUF10497** inhibits H4R signaling.

Upon activation by an agonist, the H4R-Gi/o complex dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ subunits of the G protein can also modulate other effectors, including phospholipase C (leading to calcium mobilization) and mitogen-activated protein kinase (MAPK) pathways. As an inverse agonist, **VUF10497** would suppress these signaling events.



Conclusion

VUF10497 is a significant chemical probe for the study of histamine H4 receptor biology. Its discovery has provided a valuable tool for elucidating the role of the H4 receptor in health and disease, particularly in inflammatory conditions. The synthetic route is well-defined, and its primary biological activity as a potent H4R inverse agonist with dual H1R affinity is established. Further research to fully characterize its pharmacological profile and in vivo efficacy will be crucial for determining its potential as a therapeutic agent.

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